molecular formula C12H15F3N2 B12591113 2-(2-Trifluoromethyl-benzyl)-piperazine

2-(2-Trifluoromethyl-benzyl)-piperazine

Cat. No.: B12591113
M. Wt: 244.26 g/mol
InChI Key: KIOSGFBKMSIEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Trifluoromethyl-benzyl)-piperazine is a chemical compound that features a piperazine ring substituted with a 2-(2-trifluoromethyl-benzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethyl-benzyl)-piperazine typically involves the reaction of 2-(2-Trifluoromethyl-benzyl) chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-benzyl)-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives or piperazine derivatives.

Scientific Research Applications

2-(2-Trifluoromethyl-benzyl)-piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can mimic the structure of neurotransmitters, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzyl chloride
  • 2-(Trifluoromethyl)benzyl bromide
  • 2-(Trifluoromethyl)benzyl alcohol

Uniqueness

2-(2-Trifluoromethyl-benzyl)-piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential receptor binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2

InChI Key

KIOSGFBKMSIEJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.